molecular formula C11H11ClFN3 B3038878 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine CAS No. 925200-31-3

1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B3038878
CAS No.: 925200-31-3
M. Wt: 239.67 g/mol
InChI Key: QEQIDLPZGDGMTK-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a 2-chloro-6-fluorobenzyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring. Its molecular formula is C₁₁H₁₁ClFN₃, with a molecular weight of 239.68 g/mol .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c1-7-5-11(14)15-16(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQIDLPZGDGMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173468
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925200-31-3
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925200-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Analogs

Variations in halogen substitution on the benzyl group significantly influence physicochemical and biological properties:

Compound Benzyl Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound 2-Cl, 6-F C₁₁H₁₁ClFN₃ 239.68 Balanced lipophilicity; potential antitubercular activity
1-[(2,4-Dichlorophenyl)methyl] 2-Cl, 4-Cl C₁₂H₁₂Cl₂N₃ 269.15 Increased lipophilicity; may enhance membrane permeability
1-[(2-Chloro-4-fluorophenyl)methyl] 2-Cl, 4-F C₁₁H₁₁ClFN₃ 239.68 Altered electronic effects; potential for improved target binding
1-[(3-Chloro-4-fluorophenyl)methyl] 3-Cl, 4-F C₁₀H₉ClFN₃ 225.65 Smaller molecular size; possible steric hindrance reduction

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s higher electronegativity and larger atomic radius enhance lipophilicity and steric effects compared to fluorine.
  • Positional Effects : 2,6-Disubstitution (target compound) may optimize spatial arrangement for target engagement compared to 2,4- or 3,4-disubstituted analogs.

Heterocyclic Benzyl Replacements

Replacing the benzyl group with heterocycles alters electronic and steric profiles:

Compound Heterocycle Molecular Formula Molecular Weight (g/mol) Key Notes
1-[(3-Chlorothiophen-2-yl)methyl] Thiophene (3-Cl) C₉H₁₀ClN₃S 227.71 Enhanced π-π interactions; improved solubility in polar solvents
1-[(3-Furyl)methyl] Furan C₉H₉N₃O 175.19 Electron-rich structure; potential for hydrogen bonding

Key Observations :

  • Furan Analogs : Oxygen in furan increases polarity but may reduce bioavailability due to higher solubility.

Pyrazole Ring Modifications

Variations in pyrazole substituents impact steric and electronic properties:

Compound Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
1-(3-Chlorophenyl)-3-(trifluoromethyl) 3-CF₃, 1-PhCl C₁₀H₇ClF₃N₃ 261.63 Trifluoromethyl group enhances metabolic stability and electronegativity
3-Methyl-1-phenyl-1H-pyrazol-5-amine 5-Me, 1-Ph C₁₀H₁₁N₃ 173.22 Simpler structure; reduced steric hindrance

Key Observations :

  • Trifluoromethyl Groups : Improve resistance to oxidative metabolism and enhance binding to hydrophobic pockets.
  • Methyl vs.

Research Findings and Implications

  • Antitubercular Activity : The target compound’s analog, GSK613 (), demonstrated direct inhibition of InhA, a key enzyme in Mycobacterium tuberculosis. Structural similarities suggest the 2-chloro-6-fluorobenzyl group may optimize enzyme binding .
  • Synthetic Accessibility : Reagents like 1-(2-chloro-6-fluorobenzyl)piperazine () indicate feasible synthetic routes via nucleophilic substitution or coupling reactions.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, with the CAS number 925200-31-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}ClFN3_3
  • Molecular Weight : 239.67 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, particularly in the area of antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant activity against Mycobacterium tuberculosis. A study published in ChemMedChem highlighted its ability to bind effectively to the InhA protein, a crucial target in tuberculosis treatment. The compound's structural complexity enhances its binding affinity and potential as an inhibitor .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It operates through apoptosis induction and cell cycle arrest mechanisms. The compound has been noted for its ability to downregulate oncogenic pathways while upregulating tumor suppressor genes.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways critical for pathogen survival.
  • Modulation of Cell Signaling Pathways : It alters signaling cascades that lead to cell growth and differentiation, particularly in cancer cells.

Case Study 1: Tuberculosis Inhibition

A study conducted by Prati et al. (2018) evaluated the efficacy of various pyrazole derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited a notable reduction in bacterial viability, suggesting its potential as a lead compound for tuberculosis therapy .

Case Study 2: Cancer Cell Lines

In a laboratory setting, researchers tested this compound against several cancer cell lines, including breast and lung cancer models. The results demonstrated a significant decrease in cell viability at micromolar concentrations, with IC50 values indicating strong anticancer activity.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialMycobacterium tuberculosis10Inhibition of InhA enzyme
Anticancer (Breast)MCF75Apoptosis induction
Anticancer (Lung)A54915Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

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